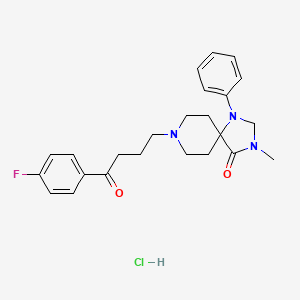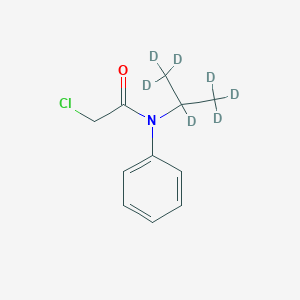
Propachlor-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propachlor-d7, also known as 2-Chloro-N-isopropyl-d7-acetanilide, is a deuterated form of the herbicide propachlor. It is primarily used as an analytical standard in various scientific research applications. The compound has a molecular formula of C11H7D7ClNO and a molecular weight of 218.73 g/mol .
准备方法
The synthesis of Propachlor-d7 involves the deuteration of propachlor. This process typically includes the introduction of deuterium atoms into the isopropyl group of propachlor. The reaction conditions for this synthesis are carefully controlled to ensure the incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving specialized equipment and reagents to achieve high purity and yield .
化学反应分析
Propachlor-d7 undergoes various chemical reactions, including nucleophilic substitution and dechlorination. One notable reaction is the dechlorinating transformation through nucleophilic substitution by dithionite on the surface of alumina. This reaction results in the formation of sulfur nucleophile substituted compounds, such as propachlor dithionite and propachlor ethanesulfonic acid . Common reagents used in these reactions include dithionite and alumina, with reaction conditions such as higher pH and temperature promoting the transformation .
科学研究应用
Propachlor-d7 is widely used in scientific research due to its deuterated nature, which makes it an ideal analytical standard. It is employed in various fields, including chemistry, biology, medicine, and industry. In environmental and food safety research, this compound is used to develop sensitive and selective sensors for detecting propachlor residues. These sensors often incorporate advanced materials like molecularly imprinted polymers and gold nanoparticles to enhance detection capabilities . Additionally, this compound is used in studies investigating the environmental fate and transformation of herbicides, providing insights into their degradation pathways and potential impacts on ecosystems .
作用机制
The primary mechanism of action of propachlor, and by extension Propachlor-d7, involves the inhibition of protein biosynthesis. Studies have shown that propachlor inhibits the elongation of roots in plants by affecting nascent protein biosynthesis. This inhibition occurs prior to any observed reduction in RNA synthesis, suggesting that the primary effect is on protein biosynthesis, with secondary effects on nucleic acid synthesis . Additionally, the dechlorination of propachlor through nucleophilic substitution by dithionite involves the formation of sulfur nucleophile substituted compounds, indicating a bimolecular nucleophilic substitution mechanism .
相似化合物的比较
Propachlor-d7 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Similar compounds include other chloroacetanilide herbicides such as alachlor, metolachlor, and acetochlor. These compounds share similar chemical structures and herbicidal properties but differ in their specific applications and environmental behaviors. The deuteration of this compound enhances its stability and makes it a valuable analytical standard for research purposes .
属性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
218.73 g/mol |
IUPAC 名称 |
2-chloro-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,9D |
InChI 键 |
MFOUDYKPLGXPGO-SCENNGIESA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C1=CC=CC=C1)C(=O)CCl |
规范 SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)
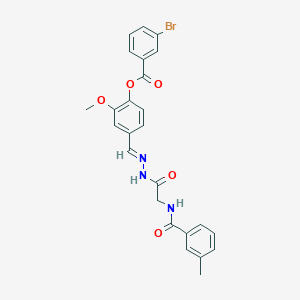

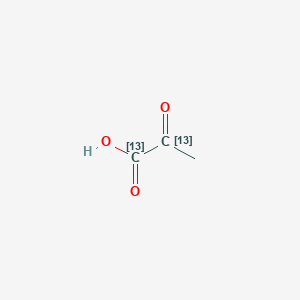
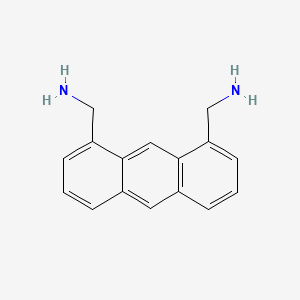
![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)
![[Bis{((S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate)](/img/structure/B12056217.png)
